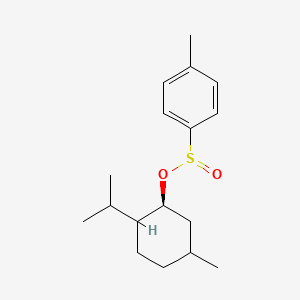
4-(1-Ethoxyethoxy)-2-methyl-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Ethoxyethoxy)-2-methyl-1-butene is an organic compound with the molecular formula C9H18O2 It is a non-cyclic ether with two oxygen atoms and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethoxyethoxy)-2-methyl-1-butene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyl-1,5-hexadiene with ethylene oxide under acidic or basic conditions. The reaction typically requires a catalyst such as sulfuric acid or potassium hydroxide to facilitate the opening of the ethylene oxide ring and its subsequent addition to the diene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can enhance the reaction rate and selectivity, making the process more economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Ethoxyethoxy)-2-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond into a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen atoms, where reagents like sodium hydride or lithium aluminum hydride can replace the oxygen with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated ethers
Substitution: Various substituted ethers depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(1-Ethoxyethoxy)-2-methyl-1-butene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-(1-Ethoxyethoxy)-2-methyl-1-butene involves its interaction with molecular targets through its ether oxygen atoms and double bond. These functional groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with biological molecules, influencing their activity and stability. The compound’s ability to form stable complexes with drugs and other bioactive molecules makes it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylnonane: A saturated hydrocarbon with similar carbon chain length but lacking the ether oxygen atoms and double bond.
2,6-Dimethyl-1,5-hexadiene: A diene with a similar carbon backbone but without the ether oxygen atoms.
Uniqueness
4-(1-Ethoxyethoxy)-2-methyl-1-butene is unique due to its combination of ether oxygen atoms and a double bond within a non-cyclic structure. This combination imparts distinct chemical reactivity and potential for forming stable complexes with various molecules, making it valuable in both research and industrial applications.
Eigenschaften
IUPAC Name |
4-(1-ethoxyethoxy)-2-methylbut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-10-9(4)11-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHPTMKATFLAGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(8β)-N-[3-(Methylamino)propyl]-6-(2-propenyl)-ergoline-8-carboxamide](/img/new.no-structure.jpg)









